molecular formula C16H17NO2 B4189493 3-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenol

3-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenol

Cat. No. B4189493
M. Wt: 255.31 g/mol
InChI Key: MOOXEWAFOMRGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenol is a chemical compound that has gained significant attention in scientific research. It is a derivative of coumarin, which is a natural compound found in plants. This compound has been synthesized using various methods and has been studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenol is not fully understood. However, it has been suggested that the compound exerts its effects by scavenging free radicals, inhibiting enzymes, and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The compound 3-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenol has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce oxidative stress, and prevent the formation of reactive oxygen species. The compound has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

The compound 3-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. The compound has also shown promising results in inhibiting cancer cell growth, making it a potential candidate for drug development. However, the limitations of this compound include its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 3-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenol. One potential direction is to study its potential use in combination therapy with other drugs for cancer treatment. Another direction is to investigate its potential use in preventing and treating other diseases, such as Alzheimer's disease and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 3-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenol is a promising compound that has shown potential applications in scientific research. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for drug development and disease treatment.

Scientific Research Applications

The compound 3-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenol has been extensively studied for its potential applications in scientific research. It has been found to have antioxidant, antimicrobial, and anticancer properties. The compound has been studied for its potential use in drug development, as it has shown promising results in inhibiting cancer cell growth.

properties

IUPAC Name

3-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-15-6-3-4-12(8-15)10-17-14-9-13-5-1-2-7-16(13)19-11-14/h1-8,14,17-18H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOXEWAFOMRGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)NCC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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